(S)-2-(1-Aminoethyl)phenol hydrochloride
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Overview
Description
(S)-2-(1-Aminoethyl)phenol hydrochloride: is a chiral organic compound that serves as a versatile building block in organic synthesis. It is a derivative of phenol with an aminoethyl group attached to the benzene ring, and it is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Synthetic Routes and Reaction Conditions:
Asymmetric Hydrogenation: One common method involves the asymmetric hydrogenation of 2-(1-aminoethyl)phenol using chiral catalysts to achieve high enantiomeric excess.
Transaminase Catalysis: Another approach is the use of engineered transaminase enzymes to convert 3'-hydroxyacetophenone to (S)-2-(1-aminoethyl)phenol in high yield and enantiomeric purity.
Industrial Production Methods:
Batch Processing: In industrial settings, batch processing is often employed, where the compound is synthesized in large reactors under controlled conditions to ensure consistency and quality.
Continuous Flow Synthesis: Continuous flow synthesis is gaining popularity due to its efficiency and scalability, allowing for the continuous production of the compound with minimal downtime.
Chemical Reactions Analysis
(S)-2-(1-Aminoethyl)phenol hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group, resulting in the corresponding nitro compound.
Reduction: The nitro group can be reduced to an amine, leading to the formation of secondary or tertiary amines.
Substitution Reactions: The hydroxyl group can undergo substitution reactions with various reagents, such as alkyl halides, to form ethers.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include hydrogen gas (H₂) in the presence of a catalyst, and tin chloride (SnCl₂).
Substitution: Alkyl halides and strong bases are often used for substitution reactions.
Condensation: Aldehydes or ketones in the presence of an acid catalyst are used for condensation reactions.
Major Products Formed:
Nitro Compounds: Resulting from the oxidation of the amino group.
Amines: Formed by the reduction of nitro groups.
Ethers: Produced from substitution reactions involving the hydroxyl group.
Schiff Bases: Resulting from condensation reactions with aldehydes or ketones.
Scientific Research Applications
(S)-2-(1-Aminoethyl)phenol hydrochloride: has a wide range of applications in scientific research, including:
Pharmaceutical Synthesis: It is used as a precursor in the synthesis of various pharmaceutical compounds, including antihistamines and anti-inflammatory agents.
Agrochemicals: The compound is utilized in the production of herbicides and insecticides.
Organic Synthesis: It serves as a chiral ligand or organo-catalyst for asymmetric catalysis, enabling the synthesis of enantiopure compounds.
Material Science: It is employed in the development of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism by which (S)-2-(1-Aminoethyl)phenol hydrochloride exerts its effects depends on its specific application. For example, in pharmaceutical synthesis, it may act as a chiral catalyst, facilitating asymmetric reactions by providing a chiral environment for the reactants. The molecular targets and pathways involved are typically specific to the type of reaction being catalyzed.
Comparison with Similar Compounds
(R)-2-(1-Aminoethyl)phenol hydrochloride: The enantiomer of the compound, with the opposite stereochemistry.
3-(1-Aminoethyl)phenol hydrochloride: A structural isomer with the aminoethyl group at a different position on the phenol ring.
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Properties
IUPAC Name |
2-[(1S)-1-aminoethyl]phenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-6(9)7-4-2-3-5-8(7)10;/h2-6,10H,9H2,1H3;1H/t6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEJZMDAOOGQQP-RGMNGODLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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